3-(Benciloxi)-5-bromopirimidina

Descripción general

Descripción

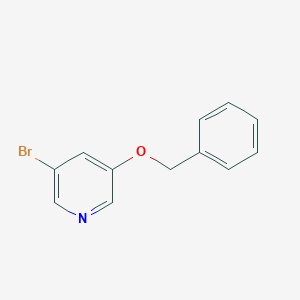

3-(Benzyloxy)-5-bromopyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a benzyloxy group at the third position and a bromine atom at the fifth position. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various chemical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Chemistry: 3-(Benzyloxy)-5-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and mechanisms of action of pyridine-based drugs.

Medicine: 3-(Benzyloxy)-5-bromopyridine is explored for its potential therapeutic applications. Its derivatives have shown promise in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and polymers.

Mecanismo De Acción

Target of Action

3-(Benzyloxy)-5-bromopyridine is a complex organic compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by the benzylic position’s enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability, possibly due to rapid degradation or poor absorption in the gastrointestinal tract .

Result of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various molecular and cellular changes, depending on the specific targets and pathways involved.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromopyridine typically involves the bromination of 3-(Benzyloxy)pyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of 3-(Benzyloxy)-5-bromopyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The benzyloxy group in 3-(Benzyloxy)-5-bromopyridine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form 3-(Benzyloxy)pyridine.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products:

Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.

Reduction: Formation of 3-(Benzyloxy)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromopyridine: Lacks the benzyloxy group, reducing its potential for hydrogen bonding and hydrophobic interactions.

3-(Benzyloxy)-2-bromopyridine: Similar structure but with the bromine atom at a different position, leading to different reactivity and interaction profiles.

Uniqueness: 3-(Benzyloxy)-5-bromopyridine is unique due to the presence of both the benzyloxy group and the bromine atom at specific positions on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form specific interactions with biological targets. These features make it a valuable compound in various research and industrial applications.

Actividad Biológica

3-(Benzyloxy)-5-bromopyridine is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a benzyloxy substituent at the 3-position and a bromine atom at the 5-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 264.12 g/mol. The presence of these substituents influences both its chemical reactivity and biological activity, making it a valuable scaffold for various derivatives.

Medicinal Chemistry Applications

3-(Benzyloxy)-5-bromopyridine serves as a scaffold for designing various bioactive compounds. Research indicates that derivatives of this compound are being explored for their potential applications in treating cancer and inflammatory diseases due to their ability to modulate biological pathways.

- Anti-cancer Activity : Studies have shown that compounds derived from 3-(benzyloxy)-5-bromopyridine can inhibit protein kinases, which are crucial in cell signaling and proliferation associated with cancer . These kinases include EGFR, VEGFR, and others implicated in hyperproliferative states.

- Neurotransmitter Modulation : The compound has been investigated for its role in selectively controlling neurotransmitter release, which could be beneficial in treating neurological disorders .

- Synthesis of Toddaquinoline Derivatives : It is also utilized as a precursor for synthesizing toddaquinoline, a compound known for its anti-malarial and anti-tubercular properties.

The biological effects of 3-(benzyloxy)-5-bromopyridine are primarily attributed to its ability to interact with specific biological targets:

- Enzyme Modulation : The compound can modulate enzyme activity by binding to active sites or altering conformational states, leading to therapeutic effects against various diseases.

- Receptor Binding : It may also bind to specific receptors involved in neurotransmission, thus influencing synaptic activity and potentially providing therapeutic benefits in neurodegenerative conditions.

Synthesis Methods

The synthesis of 3-(benzyloxy)-5-bromopyridine can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing brominated pyridine derivatives.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to introduce the benzyloxy group.

- Functional Group Transformations : Modifying existing functional groups to achieve the desired structure.

These methods allow for efficient production while maintaining high yields of the target compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Benzyloxy)-5-bromopyridine | Benzyloxy at position 3, bromine at 5 | Effective in cross-coupling reactions |

| 2-Benzyloxy-5-bromopyridine | Benzyloxy at position 2 | Different reactivity profile |

| 2-Amino-6-benzyloxypyridine | Amino group at position 2 | Potentially different biological activities |

| 4-(Benzyloxy)-3-bromopyridine | Benzyloxy at position 4 | Varies in reactivity compared to 3-(benzyloxy) |

Case Studies

Several studies have highlighted the therapeutic potential of derivatives based on 3-(benzyloxy)-5-bromopyridine:

- A study demonstrated that certain derivatives exhibited significant inhibition of cancer cell proliferation through kinase inhibition mechanisms .

- Another investigation focused on the compound's effect on neurotransmitter release, showing promise in modulating synaptic transmission under pathological conditions .

Propiedades

IUPAC Name |

3-bromo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHKYZAWTWKQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572283 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130722-95-1 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.